2-bromo-4-(n-morpholino)-benzaldehyde
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Overview
Description
2-bromo-4-(n-morpholino)-benzaldehyde is a synthetic organic compound with the chemical formula C11H12BrNO2 and a molecular weight of 270.12 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use. This compound is known for its versatile properties, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(n-morpholino)-benzaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde using 2-Iodoxy-5-Methylbenzenesulfonic Acid as a catalyst and Oxone as the oxidizing agent . This reaction is carried out in acetonitrile at room temperature and then heated to 70°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods allows for the production of the compound in larger quantities for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(n-morpholino)-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and 2-Iodoxy-5-Methylbenzenesulfonic Acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-bromo-4-(n-morpholino)-benzaldehyde is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-(n-morpholino)-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the aldehyde group can form covalent bonds with nucleophiles, while the bromine atom can undergo substitution reactions.
Comparison with Similar Compounds
2-bromo-4-(n-morpholino)-benzaldehyde can be compared with other similar compounds, such as:
4-Bromobenzaldehyde: Lacks the morpholine ring, making it less versatile in certain applications.
4-Morpholin-4-ylbenzaldehyde: Lacks the bromine atom, affecting its reactivity in substitution reactions.
The presence of both the bromine atom and the morpholine ring in this compound makes it unique and valuable for specific research applications .
Properties
IUPAC Name |
2-bromo-4-morpholin-4-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLUXWMBHPQEKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428096 |
Source
|
Record name | 2-bromo-4-morpholin-4-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883522-52-9 |
Source
|
Record name | 2-bromo-4-morpholin-4-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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